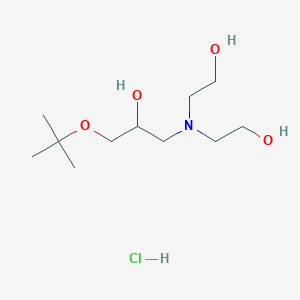![molecular formula C10H16Cl2N2O3 B2929556 5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride CAS No. 2460756-82-3](/img/structure/B2929556.png)
5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 2460756-82-3 . It has a molecular weight of 283.15 . The IUPAC name for this compound is 5-(2-(dimethylamino)ethoxy)picolinic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid dihydrochloride is 1S/C10H14N2O3.2ClH/c1-12(2)5-6-15-8-3-4-9(10(13)14)11-7-8;;/h3-4,7H,5-6H2,1-2H3,(H,13,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.15 . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the retrieved data .Applications De Recherche Scientifique
Supramolecular Adducts of 4-Dimethylaminopyridine and Carboxylic Acids : A study by Fang et al. (2020) discussed the synthesis of several multicomponent adducts using 4-dimethylaminopyridine and various carboxylic acids. This research highlights the potential of dimethylaminopyridine derivatives in forming complex molecular structures, which can be crucial for developing new materials and pharmaceuticals (Fang et al., 2020).
Synthesis and Reactions of Furo[3,2-c]pyridinium Tosylates and N-Oxides : In a study by Bencková and Krutošíková (1999), the synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates, which are related to the compound , was explored. This research could be significant in understanding the chemical behavior and potential applications of similar pyridine derivatives (Bencková & Krutošíková, 1999).
Polyfunctional Fused Heterocyclic Compounds via Indene‐1,3‐diones : Hassaneen et al. (2003) conducted a study focusing on the reaction of 2-Dimethylaminomethylene-1,3-indendione with various compounds to synthesize complex heterocyclic structures. This research provides insights into the versatility of dimethylamino derivatives in synthesizing heterocyclic compounds, which are crucial in pharmaceutical chemistry (Hassaneen et al., 2003).
Synthesis of 4-Hydroxy-2-pyridone : A study by Chen et al. (2013) on the synthesis of 4-Hydroxy-2-pyridone involved the use of compounds related to dimethylaminopyridine. This research demonstrates the potential application of such compounds in organic synthesis, particularly in creating pyridone derivatives (Chen et al., 2013).
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not mentioned in the retrieved data, one study suggests that pyridine-2-carboxylic acid, a related compound, shows promise in the synthesis of pyrazolo[3,4-b]quinolinones . This could indicate potential future research directions for 5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid dihydrochloride and similar compounds.
Propriétés
IUPAC Name |
5-[2-(dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.2ClH/c1-12(2)5-6-15-8-3-4-9(10(13)14)11-7-8;;/h3-4,7H,5-6H2,1-2H3,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSDMRGZEIWCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CN=C(C=C1)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

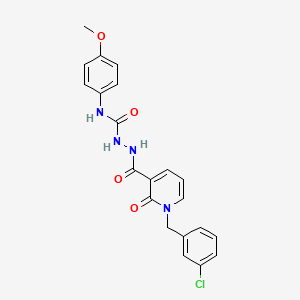
![1-[(2-Methylpropyl)amino]propan-2-one hydrochloride](/img/structure/B2929477.png)

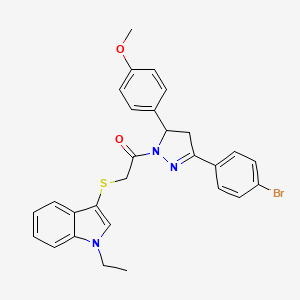


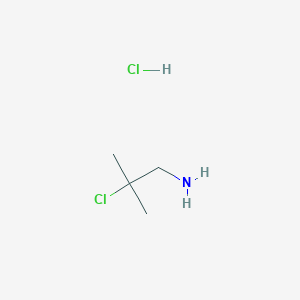
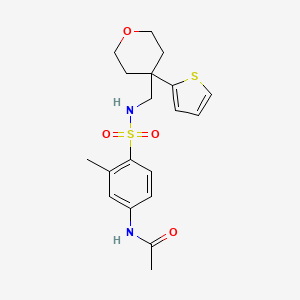
![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)
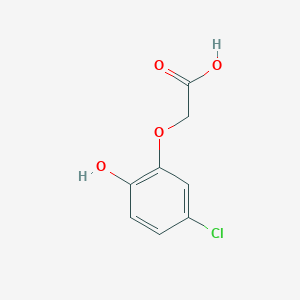

![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)
